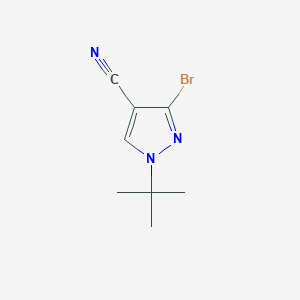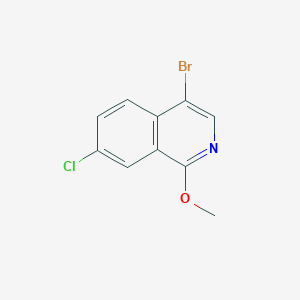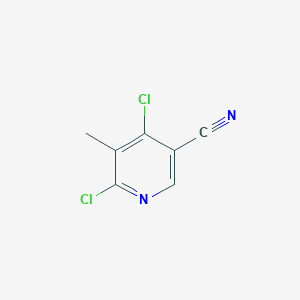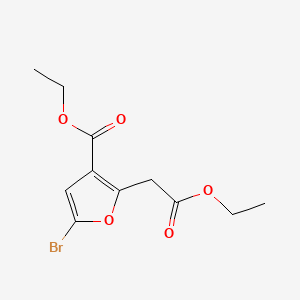
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is a synthetic organic compound belonging to the furan family It is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 2nd position, and a carboxylate group at the 3rd position of the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate typically involves the bromination of a furan derivative followed by esterification. One common method starts with the bromination of 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products Formed
Substitution: Ethyl 5-amino-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate.
Reduction: Ethyl 5-bromo-2-(2-ethoxy-2-hydroxyethyl)furan-3-carboxylate.
Oxidation: Ethyl 5-bromo-2-(2-ethoxy-2-oxoethyl)furan-3,4-dicarboxylate.
Applications De Recherche Scientifique
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-Bromo-2-(2-hydroxy-2-oxoethyl)furan-3-carboxylate: Similar structure but with a hydroxyl group instead of an ethoxy group.
Ethyl 5-Bromo-2-(2-methoxy-2-oxoethyl)furan-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 5-Bromo-2-(2-oxoethyl)furan-3-carboxylate: Lacks the ethoxy group.
Uniqueness
Ethyl 5-Bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is unique due to the presence of both the bromine and ethoxy groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and the exploration of diverse applications in various fields.
Propriétés
Formule moléculaire |
C11H13BrO5 |
|---|---|
Poids moléculaire |
305.12 g/mol |
Nom IUPAC |
ethyl 5-bromo-2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate |
InChI |
InChI=1S/C11H13BrO5/c1-3-15-10(13)6-8-7(5-9(12)17-8)11(14)16-4-2/h5H,3-4,6H2,1-2H3 |
Clé InChI |
ODDNPEYHTDYZIH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=C(O1)Br)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13667285.png)
![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667291.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13667306.png)
![5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667322.png)
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride](/img/structure/B13667330.png)
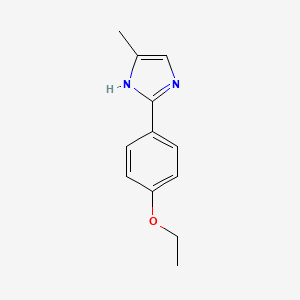
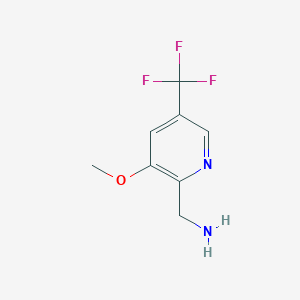
![7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667348.png)
